Calcium L-leucinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71720-29-1 |
|---|---|
Molecular Formula |
C12H24CaN2O4 |
Molecular Weight |
300.41 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI Key |
PHKLZDRZEQKKHO-MDTVQASCSA-L |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Pathways for Calcium L Leucinate and Analogous Complexes
Overview of Chemical Synthesis Routes for Calcium-Amino Acid Complexes
Chemical synthesis provides a direct and controllable means of producing calcium-amino acid complexes. The primary methods employed are precipitation and direct chelation, which rely on the fundamental chemical interactions between the calcium ion and the amino acid ligand.
Precipitation Methods for Calcium Amino Acid Complex Formation
Precipitation is a widely utilized technique for the synthesis of calcium-amino acid complexes, including calcium L-leucinate. This method typically involves the reaction of a soluble calcium salt, such as calcium chloride, with a solution containing the amino acid. smolecule.comgoogle.com The formation of the complex is driven by the lower solubility of the calcium-amino acid chelate compared to the reactant salts, leading to its precipitation out of the solution.
One common approach involves reacting L-leucine with a calcium source like calcium hydroxide (B78521) or calcium carbonate in an aqueous medium. smolecule.comontosight.ai The resulting dithis compound can then be isolated. Another variation is the mixing of solutions of calcium chloride and sodium L-leucinate, which also results in the precipitation of dithis compound. smolecule.com This precipitated solid is then typically filtered and dried to yield the final product. smolecule.com
A similar principle is applied in the synthesis of other calcium-amino acid complexes. For instance, calcium-amino acid chelates can be prepared by reacting calcium oxide or hydroxide with an amino acid, such as glycine (B1666218), to form a calcium-bisglycinate complex in solution. Subsequent addition of a soluble metal sulfate (B86663) can then precipitate calcium sulfate, leaving the desired metal amino acid chelate in the solution. google.com The use of waste materials like chicken eggshells, which are rich in calcium carbonate, has also been explored as a sustainable source for synthesizing calcium-amino acid complexes with glutamic acid and valine. ijcrt.org In this process, the eggshells are treated to extract calcium carbonate, which is then reacted with hydrochloric acid to form calcium chloride in solution, followed by refluxing with the amino acid to form the complex. ijcrt.org
Optimization of Reaction Parameters in Chelate Synthesis
The efficiency and yield of calcium-amino acid chelate synthesis are critically dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the formation of the desired complex and ensuring its stability. d-nb.info
The pH of the reaction medium significantly impacts the chelation process. d-nb.info The availability of the carboxylate and amino groups of the amino acid for binding with the calcium ion is pH-dependent. Under highly acidic conditions (low pH), protons compete with calcium ions for the binding sites on the amino acid, hindering chelate formation. d-nb.inforsc.org Conversely, at high pH, the formation of insoluble calcium hydroxide can compete with the chelation reaction. d-nb.info
For instance, in the synthesis of calcium-chelating peptides from squid skin, the optimal pH for the chelation reaction was found to be 9. mdpi.com Similarly, the synthesis of mung bean peptide-calcium chelate was optimized at a pH of 6. mdpi.com Studies on the conversion of calcium carbonate to hydroxyapatite (B223615) in the presence of amino acids like glycine have shown that acidic conditions (initial pH of 3 or 6) promote the conversion, which is attributed to the dissolution of calcium carbonate and subsequent reaction. rsc.org The stability and structure of the resulting chelates are therefore highly influenced by the pH of the synthesis environment. d-nb.info
The molar ratio of the reactants, specifically the amino acid ligand to the calcium ion, is a key determinant in the structure and formation of the resulting complex. ijcrt.orgd-nb.info Different molar ratios can lead to the formation of complexes with varying stoichiometry and stability. For example, in the synthesis of calcium-amino acid chelates, ligand-to-metal molar ratios of 1:1, 2:1, and even 3:1 have been investigated. google.comd-nb.info
Research on the synthesis of calcium-amino acid complexes from chicken eggshells suggests the formation of a Ca(Amino Acid)₂ complex, indicating a 1:2 molar ratio of calcium to the amino acid. ijcrt.org A patent for a calcium amino acid chelate specifies a molar ratio of the amino acid ligand to the calcium ion between 1:1 and 2:1. google.com In the synthesis of hydroxyapatite in the presence of amino acids, specific molar ratios of Ca:P:Amino Acid were selected based on preliminary experiments to achieve the desired material properties. nih.govrsc.org The optimal molar ratio often aims for the full utilization of the amino acids to ensure high product stability. d-nb.info
Temperature is another critical parameter that influences the rate and efficiency of the synthesis of calcium-amino acid complexes. Generally, an increase in temperature can accelerate the reaction rate. However, excessively high temperatures can lead to the degradation of the amino acids or the complex itself. smolecule.com
In the preparation of calcium-chelating peptides from squid skin, the optimal chelation temperature was determined to be 60°C, with a decrease in efficiency observed at higher temperatures. mdpi.com Similarly, the synthesis of mung bean peptide-calcium chelate was found to be most efficient at 45°C. mdpi.comresearchgate.net Conversely, some studies on amino acid chelation have reported that temperature has a non-significant effect on the chelation rate within a certain range (e.g., 20-80°C). d-nb.info The specific effect of temperature can also depend on the nature of the amino acid, as seen in studies of calcium binding to aspartate and glutamate, where temperature dependence of the binding constant was observed. researchgate.net
Enzymatic and Biologically Inspired Approaches to Calcium-Binding Peptide Derivatization
Beyond traditional chemical synthesis, enzymatic and biologically inspired methods are emerging as powerful tools for creating calcium-binding peptides. These approaches leverage the specificity and efficiency of enzymes to hydrolyze proteins and generate peptides with enhanced calcium-chelating properties. mdpi.com
Enzymatic hydrolysis is a widely used method for preparing calcium-binding peptides from various protein sources. mdpi.com Different proteases, such as trypsin, alcalase, flavourzyme, and papain, can be employed to break down proteins into smaller peptides. mdpi.com The choice of enzyme can significantly influence the degree of hydrolysis and the calcium-binding capacity of the resulting peptides. mdpi.com For example, in a study on mackerel protein, alcalase and flavourzyme produced a higher degree of hydrolysis and greater calcium-binding capacity compared to trypsin and papain. mdpi.com
The process often involves optimizing conditions such as enzyme type, hydrolysis time, and pH to maximize the yield of peptides with high calcium-binding affinity. mdpi.commdpi.com Following enzymatic hydrolysis, the resulting peptide mixture is often purified and fractionated to isolate the most active calcium-binding peptides. mdpi.com These peptides can then be chelated with calcium ions to form stable complexes. mdpi.commdpi.com For example, calcium-chelating peptides have been successfully prepared from squid skin and mackerel protein using enzymatic hydrolysis followed by chelation with calcium chloride. mdpi.commdpi.com This biologically inspired approach offers a way to produce complex and potentially more bioavailable calcium-peptide chelates. mdpi.commdpi.com
Utilization of Alternative Calcium Sources in Amino Acid Chelate Synthesis
The synthesis of calcium amino acid chelates, including this compound and similar complexes, can be accomplished using a variety of calcium-containing starting materials. The choice of calcium source can influence reaction conditions, efficiency, and the characteristics of the final product. Beyond common laboratory reagents, research has explored more economical and sustainable sources.
Commonly employed calcium sources in chelate synthesis include inorganic salts like calcium chloride and organic salts such as calcium acetate (B1210297). google.comresearchgate.net Calcium oxide and calcium hydroxide are also frequently used, reacting in aqueous solutions with amino acids to form the chelate. google.comgoogle.com For instance, a patented method describes reacting calcium oxide and/or hydroxide with one or more amino acids in an aqueous solution to form a calcium amino acid chelate, which can then be used in subsequent reactions. google.com Another approach involves the synthesis of alpha-keto-leucine-calcium where the final step is a salification reaction using a calcium chloride solution. google.com
Research into optimizing synthesis has identified specific advantages for certain precursors. In a study on calcium silicate (B1173343) nanoparticles stabilized with amino acids like L-leucine, calcium acetate was determined to be the optimal calcium-containing precursor among calcium chloride, calcium nitrate, and calcium acetate. researchgate.netnih.gov
A notable area of innovation is the use of biowaste as a calcium source. A method has been developed to prepare glutamic acid chelated calcium using poultry eggshells, which are primarily composed of calcium carbonate. google.com This process involves the direct reaction of eggshell powder with the amino acid in an aqueous solution under optimized conditions. google.com This approach represents a sustainable pathway for producing amino acid chelates by valorizing a common waste stream. google.com
The selection of a calcium source is critical, with factors such as solubility, reactivity, and the percentage of elemental calcium being important considerations. researchgate.net
Table 1: Comparison of Various Calcium Sources for Chelate Synthesis
| Calcium Source | Chemical Formula | Type | Elemental Calcium Content (%) |
|---|---|---|---|
| Calcium Carbonate | CaCO₃ | Inorganic Salt | 40% researchgate.net |
| Calcium Chloride | CaCl₂ | Inorganic Salt | 36% |
| Calcium Citrate | C₁₂H₁₀Ca₃O₁₄ | Organic Salt | 21% researchgate.net |
| Calcium Acetate | Ca(C₂H₃O₂)₂ | Organic Salt | 25% |
| Calcium Lactate (B86563) | C₆H₁₀CaO₆ | Organic Salt | 13% researchgate.net |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Organic Salt | 9% researchgate.net |
| Calcium Oxide | CaO | Inorganic Compound | 71% |
Table 2: Research Findings on the Use of Alternative Calcium Sources in Chelate Synthesis
| Calcium Source Used | Amino Acid / Peptide | Key Reaction Conditions | Outcome / Findings | Reference |
|---|---|---|---|---|
| Poultry Eggshells | Glutamic Acid | pH: 6-8, Molar Ratio (Eggshell:Acid): 1:2 to 1:3, Temp: 60-80°C, Time: 50-70 min | Successfully produced glutamic acid chelated calcium with a chelation rate of 63.88%. | google.com |
| Calcium Chloride (CaCl₂) | Mung Bean Peptides | pH: 6, Temp: 45°C, Mass Ratio (Peptide:CaCl₂): 4:1, Time: 60 min | Achieved a calcium chelating rate of 86.26%. | nih.gov |
| Calcium Oxide / Hydroxide | Glycine | Reaction in an aqueous solution to form a calcium bisglycinate intermediate. | Demonstrated a method to produce various metal amino acid chelates via a calcium chelate intermediate. | google.com |
| Calcium Acetate | L-leucine, L-valine, L-isoleucine, etc. | Chemical precipitation in an aqueous medium. | Identified as the optimal precursor for synthesizing calcium silicate nanoparticles stabilized with amino acids. | researchgate.netnih.gov |
Purification and Isolation Techniques for this compound
Following the synthesis of this compound, a series of purification and isolation steps are essential to remove unreacted starting materials, by-products, and other impurities, yielding a product of high purity. The specific techniques employed depend on the synthetic route and the nature of the impurities present.
A fundamental and often initial step in isolation is filtration . In methods that result in the precipitation of the target chelate, such as the synthesis of alpha-keto-leucine-calcium from an alcoholic solution of calcium chloride, filtration is used to separate the solid product from the reaction mixture. google.com
Solvent precipitation is another widely used technique. After chelation in an aqueous solution, the addition of a miscible organic solvent, such as ethanol, can induce the precipitation of the calcium amino acid chelate. google.com The resulting solid can then be collected through centrifugation , followed by drying to obtain the final powdered product. google.com
For achieving higher purity, particularly in the case of analogous complexes like calcium-binding peptides, chromatographic methods are indispensable. These techniques separate molecules based on differences in their physical and chemical properties such as charge, size, and hydrophobicity. A multi-step purification protocol for a calcium-binding peptide from whey protein hydrolysate involved:
Anion-Exchange Chromatography: Using a DEAE (diethylaminoethyl) functionalized resin to bind negatively charged peptides, which are then eluted. researchgate.net
Gel Filtration Chromatography: Employing a Sephadex G-25 column to separate molecules based on their size. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique using a C-18 column to separate peptides based on their hydrophobicity. researchgate.net
Other advanced chromatographic techniques such as Fast Protein Liquid Chromatography (FPLC) have also been used for the purification of similar biomolecules. usu.edu Furthermore, hydrophobic chromatography on materials like phenyl-Sepharose has been applied in the purification of related enzymes, demonstrating its utility in separating molecules based on hydrophobic interactions. nih.gov
Table 3: Summary of Purification and Isolation Techniques
| Technique | Principle of Separation | Application Example | Reference |
|---|---|---|---|
| Filtration | Separates insoluble solid product from a liquid phase. | Isolation of solid alpha-keto-leucine-calcium after reaction. | google.com |
| Solvent Precipitation & Centrifugation | Reduces the solubility of the chelate by adding a solvent (e.g., ethanol), causing it to precipitate for collection. | Isolation of glutamic acid chelated calcium from an aqueous solution. | google.com |
| Anion-Exchange Chromatography | Separates molecules based on net negative charge. | Purification of calcium-binding peptides from whey protein hydrolysate. | researchgate.net |
| Gel Filtration Chromatography | Separates molecules based on size (hydrodynamic volume). | Used as a second step in purifying calcium-binding peptides. | researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Final high-resolution purification step for a calcium-binding peptide. | researchgate.net |
| Hydrophobic Chromatography | Separates molecules based on hydrophobic interactions with the stationary phase. | Purification of a phospholipase enzyme. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Calcium L Leucinate
Vibrational Spectroscopy for Molecular Fingerprinting and Coordination Chemistry
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within calcium L-leucinate. uni-siegen.de These vibrations are sensitive to the chemical environment, making them ideal for identifying functional groups and understanding the nature of the coordination between the L-leucinate ligand and the calcium metal center. springernature.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand-Metal Coordination Analysis
FT-IR spectroscopy is instrumental in elucidating the coordination of the L-leucinate ligand to the calcium ion. nih.govnih.gov The interaction between the carboxylate group (COO-) of L-leucinate and the Ca2+ ion is a key feature. Upon chelation, the characteristic vibrational frequencies of the carboxylate group are altered. A notable downshift in the antisymmetric stretching mode of the COO- group, typically from around 1565 cm⁻¹ to a range of 1555-1540 cm⁻¹, is a common indicator of Ca2+ binding in calcium-binding proteins and related complexes. nih.gov This shift signifies the coordination of the carboxylate group to the metal ion. nih.gov
The coordination of carboxylate groups to metal ions can occur in several modes, including unidentate, bidentate, and bridging. nih.gov FT-IR spectroscopy helps in distinguishing these modes by analyzing the stretching frequencies of the COO- group. nih.govnih.gov In addition to the carboxylate group, other functional groups within the L-leucinate molecule, such as the amino group (-NH2), also exhibit characteristic vibrations that can be influenced by the coordination environment. researchgate.net For instance, the N-H bending vibrations, often observed in the 1500-1600 cm⁻¹ region (amide II band), can show shifts upon metal chelation, providing further insights into the ligand-metal interaction. researchgate.net
Table 1: Key FT-IR Vibrational Frequencies and Assignments for Metal-Coordinated Leucine (B10760876) Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H and O-H stretching | 3300-3400 | Stretching vibration of N-H and O-H bonds in the L-leucine ligand. researchgate.net |
| C-H stretching | ~2935 | Stretching vibration of the C-H bond in the L-leucine ligand. researchgate.net |
| N-H bending | ~1629 | Bending vibration of the N-H bond in the L-leucine ligand. researchgate.net |
| COO⁻ antisymmetric stretching | 1555-1540 | Antisymmetric stretching of the carboxylate group coordinated to Ca²⁺. nih.gov |
| Amide II (N-H bending) | 1500-1600 | Bending of N-H groups, can shift upon metal coordination. researchgate.net |
Raman Spectroscopy for Complementary Vibrational Mode Characterization
Raman spectroscopy offers a complementary perspective to FT-IR by probing molecular vibrations that result in a change in polarizability. uni-siegen.delibretexts.org This technique is particularly useful for examining the skeletal vibrations of the L-leucinate molecule and provides additional information on the coordination environment. Studies on L-leucine crystals have provided a basis for assigning the various Raman active modes. researchgate.netsbfisica.org.brscielo.brarxiv.org
The Raman spectrum of L-leucine exhibits distinct bands corresponding to various functional groups. For instance, the rocking of the CO₂⁻ unit is observed around 777 cm⁻¹, while deformations of the CO₂⁻ group appear at different frequencies. researchgate.net The high-wavenumber region (2800–3100 cm⁻¹) is characterized by stretching vibrations of methylene, methyne, and ammonium (B1175870) groups. sbfisica.org.br The analysis of these bands can reveal subtle structural changes upon the formation of the calcium salt. Intermolecular vibrations in amino acid crystals, which occur in the far-infrared or THz region, can also be investigated using Raman spectroscopy, providing insights into the crystal packing and hydrogen bonding network. nih.gov
Table 2: Selected Raman Band Assignments for L-leucine
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2990, 2960/2971, 2927, 2939 | C-H stretching vibrations researchgate.net |
| 1626, 1585, 1560 | Associated with carboxylate group vibrations sbfisica.org.br |
| 1458, 1475 | Asymmetric bending of CH₃ researchgate.net |
| 1300-1375 | Deformations of C-H unit researchgate.net |
| 1177, 1187 | Rocking of NH₃⁺ unit researchgate.net |
| 838, 849 | Out-of-plane vibration of CO₂⁻ and rocking of CH₃ researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the structure, dynamics, and interactions of molecules at the atomic level. nih.govspringernature.com Both solid-state and solution-state NMR have been employed to characterize this compound and related systems.
Solid-State Nuclear Magnetic Resonance (ssNMR) for Chelate Characterization
Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of this compound in its crystalline or amorphous solid form. nih.gov By analyzing the chemical shifts of nuclei such as ¹³C and ¹⁵N, ssNMR provides detailed information about the local chemical environment of each atom in the molecule. rsc.org This allows for the precise characterization of the chelation between the L-leucinate ligand and the calcium ion.
For instance, the ¹³C chemical shifts of the carboxylate carbon and the alpha-carbon of L-leucinate are sensitive to the coordination state. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and Rotational Echo Double Resonance (REDOR) can be used to probe internuclear distances and connectivity, further defining the geometry of the chelate. nih.govnsf.gov The combination of experimental ssNMR data with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive understanding of the solid-state structure. rsc.org
Table 3: Representative ¹³C Solid-State NMR Chemical Shifts for L-leucine
| Carbon Atom | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | ~173 | The chemical shift is sensitive to the coordination environment of the carboxylate group. nsf.gov |
| Alpha-Carbon (α-CH) | ~55 | Influenced by the neighboring amino and carboxylate groups. |
| Beta-Carbon (β-CH₂) | ~42 | |
| Gamma-Carbon (γ-CH) | ~26 | |
| Delta-Carbons (δ-CH₃) | ~23, ~21 | The two methyl groups can have distinct chemical shifts. A peak around 21.1 ppm has been observed for leucine on silica, similar to its position in aqueous solution. researchgate.net |
Note: Chemical shifts are referenced to a standard and can vary depending on the specific experimental conditions and the crystalline form.
Solution-State Nuclear Magnetic Resonance for Complex Solution Behavior
Solution-state NMR provides insights into the structure, dynamics, and interactions of this compound in solution. This technique is crucial for understanding how the complex behaves in a biologically relevant aqueous environment. ¹H NMR spectroscopy can be used to monitor changes in the chemical shifts of the protons in L-leucinate upon binding to calcium, providing information about the binding sites and the conformational changes that may occur. utoronto.ca
Studies on calcium-binding proteins have shown that the binding of Ca²⁺ can lead to significant changes in the protein's conformation, which can be monitored by NMR. researchgate.netnih.gov While this compound is a smaller system, similar principles apply. The dynamics of the complex, such as the rate of exchange between the bound and free states of the ligand, can also be investigated using advanced NMR techniques. Furthermore, the interaction of this compound with other molecules in solution can be studied to understand its potential biological roles.
X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination
Crystallographic studies of L-leucine and its complexes reveal a monoclinic crystal system for L-leucine itself. researchgate.net The crystal structure of this compound would detail the coordination geometry around the calcium ion, including the number of L-leucinate ligands and water molecules involved in the coordination sphere. It would also elucidate the role of hydrogen bonding and other intermolecular interactions in stabilizing the crystal structure. While a specific crystal structure for this compound was not found in the provided search results, the structures of related compounds, such as alpha-ketoleucine calcium dihydrate, have been investigated. google.com The analysis of such structures provides a model for understanding the potential coordination environment of calcium in complexes with leucine derivatives.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| L-leucine |
Powder X-ray Diffractometry (PXRD) for Phase Identification and Crystallinity Assessment
Powder X-ray Diffractometry (PXRD) is a cornerstone technique for the analysis of crystalline materials. nih.govresearchgate.net It provides a unique fingerprint of a crystalline solid based on the diffraction of X-rays by the planes of atoms within the crystal lattice. shimadzu.com This method is instrumental in identifying the specific crystalline phase of a substance and assessing its degree of crystallinity. shimadzu.comresearchgate.net
In the context of compounds involving L-leucine, PXRD has been effectively used to characterize various formulations. For instance, studies on inhalable microparticles have utilized PXRD to obtain information on the crystal state of components. mdpi.com In formulations containing L-leucine, specific diffraction peaks can be identified. For example, characteristic peaks for L-leucine have been observed at 2θ angles of approximately 6°, 20°, and 25°. researchgate.net The intensity and breadth of these peaks can offer insights into the degree of crystallinity; broader and less intense peaks may suggest a lower degree of crystallinity or smaller crystallite size. mdpi.comresearchgate.net
The utility of PXRD extends to differentiating between various forms of similar compounds. For example, it has been successfully employed to distinguish between the L- and DL-enantiomeric forms of calcium lactate (B86563) pentahydrate, a discovery that has significant implications for quality control in industries like cheese production. nih.govresearchgate.netuvm.edu This highlights the sensitivity of PXRD in detecting subtle structural differences.
Table 1: Representative PXRD Peaks for L-leucine Containing Formulations
| 2θ Angle (degrees) | Observation | Reference |
| 6 | Characteristic peak of L-leucine | researchgate.net |
| 20 | Characteristic peak of L-leucine | researchgate.net |
| 25 | Characteristic peak of L-leucine | researchgate.net |
This table is for illustrative purposes and actual peak positions for this compound may vary.
Single-Crystal X-ray Diffraction for Atomic-Level Structural Resolution
While PXRD is excellent for bulk sample analysis, single-crystal X-ray diffraction (SCXRD) offers unparalleled, high-resolution structural data at the atomic level. This technique requires a well-ordered single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern that can be used to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Recent advancements in structural biology have highlighted the power of SCXRD and related techniques like cryo-electron microscopy in elucidating the structures of complex biomolecules. For example, the structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with L-leucine has been determined, providing critical insights into ion channel assembly and function. pdbj.orgpdbj.org Although this example involves a large protein complex, the principles of achieving atomic-level resolution are the same. For a smaller molecule like this compound, SCXRD would be the definitive method to establish its precise molecular structure, including the coordination of the calcium ion with the L-leucinate ligands.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Dissociation Pathways and Binding Energy Inference
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. nationalmaglab.org This process, often achieved through collision-induced dissociation (CID), provides detailed information about the structure and connectivity of the precursor ion. acs.orgrsc.orgnih.gov
The fragmentation pathways observed in an MS/MS experiment are dependent on the chemical structure of the molecule and the energy applied. nationalmaglab.org By studying the fragmentation of L-leucine and its isomers, researchers have been able to distinguish between them based on their unique MS/MS spectra. rsc.orgnih.gov This approach can be extended to this compound to understand how the calcium ion influences the fragmentation of the leucine molecule, offering insights into the binding energy of the complex. The dissociation of the complex in the gas phase can reveal information about the strength of the non-covalent interactions holding it together. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-covalent complexes, as it can transfer intact complexes from solution to the gas phase. researchgate.netnih.govnih.gov This capability allows for the direct determination of the stoichiometry of a complex by measuring its molecular weight. nih.gov
ESI-MS is widely used to study a variety of non-covalent interactions, including protein-ligand, protein-protein, and metal-ion complexes. researchgate.netnih.govresearchgate.net In the case of this compound, ESI-MS would be the ideal technique to confirm the formation of the complex in solution and to determine the ratio of calcium to L-leucinate. The gentleness of the ESI process helps to preserve these weak interactions for detection by the mass spectrometer. nih.gov Careful optimization of instrumental parameters is crucial to prevent the dissociation of fragile complexes during the analysis. nih.govwhiterose.ac.uk
Table 2: Application of Mass Spectrometry Techniques for this compound
| Technique | Primary Application | Information Gained |
| Tandem MS (MS/MS) | Structural Elucidation | Dissociation pathways, fragmentation patterns, inference of binding energy. nationalmaglab.orgrsc.org |
| ESI-MS | Non-covalent Complex Analysis | Molecular mass of the intact complex, stoichiometry of calcium and L-leucinate. researchgate.netnih.gov |
Microscopic and Morphological Characterization
Understanding the physical form of a compound is as important as its chemical structure. Microscopic techniques provide visual information about particle size, shape, and surface features.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Microstructure
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. academie-sciences.frelectron-microscopes.com It is widely used to study the surface topology, morphology, and microstructure of particulate materials. mdpi.com
In the analysis of materials containing L-leucine, SEM has been used to visualize particle morphology. For instance, in spray-dried formulations, the addition of L-leucine can result in particles with a wrinkled or corrugated surface, which can influence properties like flowability and aerodynamic performance. researchgate.netresearchgate.net SEM images can reveal the shape and size of this compound crystals or particles, providing information on their aggregation state and surface texture. semanticscholar.orgsemanticscholar.org When combined with other techniques like PXRD, SEM provides a comprehensive picture of the solid-state properties of the compound. mdpi.com
Transmission Electron Microscopy (TEM) for Nanoscale Structural Imaging
Transmission Electron Microscopy (TEM) is a powerful analytical technique essential for visualizing the ultrastructure of materials at the nanoscale. While specific TEM studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of TEM and its application to analogous compounds, such as calcium salts and amino acid complexes, provide a clear framework for how this technique can elucidate the nanoscale characteristics of this compound.
TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of these electrons with the material's atoms creates an image that reveals intricate details about the sample's internal structure, morphology, and crystallinity. This high-resolution imaging capability, extending down to the atomic level, makes TEM an invaluable tool for the structural elucidation of novel compounds.
Hypothetical Research Findings and Nanoscale Characteristics
Based on TEM analyses of related calcium-containing organic compounds and amino acid complexes, a TEM investigation of this compound would be expected to provide critical data on several key structural parameters. The morphology of the particles could be precisely determined, revealing whether they form as nanoparticles, nanorods, or other complex nanostructures. For instance, studies on calcium phosphate (B84403) crystallization have shown the formation of nanorods and nanowires, and TEM imaging was crucial in characterizing their dimensions and growth patterns. Similarly, the self-assembly of leucine-rich peptides has been observed to form nanospheres and chain-like structures, a phenomenon readily visualized by TEM.
Furthermore, TEM would enable the accurate measurement of particle size distribution. This is a critical parameter as the size of the particles can influence the material's physical and chemical properties. In the context of related materials like calcium carbonate, TEM has been used to observe how additives, such as L-leucine, can influence crystal size and morphology.
The crystallinity of this compound could also be assessed using selected area electron diffraction (SAED), a technique available in most transmission electron microscopes. The resulting diffraction patterns would indicate whether the compound is amorphous, polycrystalline, or a single crystal, providing fundamental insights into its atomic arrangement.
Interactive Data Table: Potential Nanoscale Structural Parameters of this compound Determined by TEM
The following interactive table summarizes the potential nanoscale structural characteristics of this compound that could be determined through TEM analysis, drawing parallels from findings on related materials.
| Parameter | Potential Observation for this compound | Significance |
| Morphology | Nanoparticles, nanorods, nanospheres, or aggregated chain-like structures. | The shape of the nanoparticles can affect properties such as solubility and bioavailability. |
| Particle Size | Expected to be in the nanometer range (e.g., 50-500 nm). | Particle size distribution is crucial for understanding the material's reactivity and processing behavior. |
| Crystallinity | Amorphous, polycrystalline, or single-crystal domains. | The degree of crystallinity impacts the material's stability, dissolution rate, and mechanical properties. |
| Agglomeration State | Individual particles or agglomerated clusters. | Understanding the state of agglomeration is important for formulation and application. |
While direct experimental data for this compound is pending, the application of TEM is poised to provide definitive insights into its nanoscale architecture, which is fundamental for its scientific understanding and potential applications.
Computational Chemistry and Theoretical Modeling of Calcium L Leucinate Interactions
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems. These methods are used to determine the electronic structure, optimize molecular geometries, and predict the energetics of interactions.
Density Functional Theory (DFT) for Geometry Optimization and Binding Energy Prediction
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. nrel.govnih.gov It is particularly useful for studying the structure and energetics of metal-ligand complexes like calcium L-leucinate. academie-sciences.frrsc.org DFT calculations can be employed to optimize the three-dimensional arrangement of atoms in the complex, finding the most stable (lowest energy) geometry.
For instance, DFT calculations have been used to investigate the interaction between calcium ions and various amino acids. jlu.edu.cnmdpi.com These studies often explore different possible binding modes, such as the interaction of the calcium ion with the carboxyl group and the amino group of the amino acid. mdpi.com The binding energy, which is the energy released when the calcium ion binds to the L-leucinate molecule, can be calculated to quantify the strength of the interaction. mdpi.com This is typically done by subtracting the energies of the individual, isolated calcium ion and L-leucinate molecule from the energy of the optimized complex. mdpi.com
| Computational Method | Application in Calcium-Amino Acid Studies | Key Findings |
| Density Functional Theory (DFT) | Geometry optimization and binding energy prediction of calcium-amino acid complexes. jlu.edu.cnmdpi.com | Provides insights into the most stable structures and the strength of the interaction between calcium and the amino acid. jlu.edu.cnmdpi.com |
Ab Initio Methods for High-Level Electronic Structure Description
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a highly accurate description of the electronic structure of molecules. jlu.edu.cn
In the context of this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT calculations, providing a more accurate benchmark. For example, studies on complexes of calcium ions with various amino acids have utilized MP2 calculations to investigate the preferred binding motifs and interaction energies. jlu.edu.cn These high-level calculations are crucial for obtaining a detailed understanding of the electronic interactions, including charge transfer and polarization effects, that govern the binding of calcium to L-leucinate.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
MD simulations can reveal how the L-leucinate molecule and surrounding water molecules arrange themselves around the calcium ion. mdpi.com This is particularly important for understanding how the solvent influences the binding affinity and the structure of the complex. d-nb.info By simulating the system for a sufficient length of time, typically nanoseconds to microseconds, it is possible to observe dynamic processes such as the formation and breaking of bonds, conformational changes in the amino acid, and the exchange of water molecules in the coordination sphere of the calcium ion. nih.govmdpi.com
Analysis of Calcium-Binding Strengths and Preferred Coordination Motifs
The way in which a calcium ion coordinates to an amino acid is a key determinant of the stability and function of the resulting complex. Computational methods are instrumental in identifying the preferred coordination motifs and quantifying the strength of these interactions. jlu.edu.cnnih.gov
Salt-Bridge versus Charge-Solvated Structures in Calcium-Amino Acid Complexes
Theoretical studies have shown that two primary coordination motifs exist for the interaction of calcium ions with amino acids: the salt-bridge (SB) structure and the charge-solvated (CS) structure. jlu.edu.cnmdpi.com
In the salt-bridge structure , the calcium ion interacts with the deprotonated carboxylate group (COO-) of the amino acid. jlu.edu.cnmdpi.com This type of interaction is often bidentate, meaning the calcium ion is coordinated to both oxygen atoms of the carboxylate group. jlu.edu.cn For aliphatic amino acids like leucine (B10760876), the salt-bridge structure is often the most preferred binding motif in the gas phase. jlu.edu.cn
In the charge-solvated structure , the calcium ion interacts with the neutral carbonyl oxygen of the carboxylic acid group and potentially other atoms like the nitrogen of the amino group. jlu.edu.cnmdpi.com This motif is more common for amino acids with side chains that contain heteroatoms. jlu.edu.cn
Computational studies, often employing methods like MP2, can predict which of these structures is more stable for a given amino acid and environment (gas phase vs. solution). jlu.edu.cn For many amino acids, including those with aliphatic side chains, the salt-bridge structure is found to be the most favorable. jlu.edu.cn
| Binding Motif | Description | Prevalence |
| Salt-Bridge (SB) | Calcium ion interacts with the deprotonated carboxylate group (COO-). jlu.edu.cnmdpi.com | Often the most preferred motif for aliphatic amino acids like leucine in the gas phase. jlu.edu.cn |
| Charge-Solvated (CS) | Calcium ion interacts with the neutral carbonyl oxygen and potentially other atoms. jlu.edu.cnmdpi.com | More common for amino acids with heteroatoms in their side chains. jlu.edu.cn |
Kinetic Methods for Determining Relative Binding Energies
In addition to theoretical calculations, experimental techniques coupled with computational analysis can provide valuable data on binding energies. The kinetic method, often performed using tandem mass spectrometry, is a powerful tool for determining the relative binding strengths of metal ions to different ligands. nih.gov
This method involves the competitive dissociation of a cluster ion containing the metal ion and multiple amino acid ligands. nih.gov By analyzing the ratio of the different fragment ions produced, it is possible to deduce the relative binding affinities of the amino acids for the calcium ion. nih.gov A study utilizing this technique has established a relative Ca2+-binding strength order for a series of α-amino acids, including leucine. nih.gov This experimental data provides an important benchmark for validating and refining the results of theoretical calculations. nih.gov
Mechanistic Studies of Calcium L Leucinate in Non Human Biological Systems in Vitro and in Vivo
Modulation of Cellular Calcium Signaling Pathways by L-leucine and its Complexes
L-leucine and its complexes, including Calcium L-leucinate, have been shown to significantly modulate cellular calcium signaling, a ubiquitous and versatile intracellular signaling mechanism. This modulation is critical for a host of cellular functions, from protein synthesis to neuronal activity.
Impact on Intracellular Calcium Dynamics in Cell Models (e.g., L6 Myotubes, Hypothalamic Neurons)
In vitro studies using L6 myotubes, a rat skeletal muscle cell line, have demonstrated that L-leucine can augment protein synthesis, a process that appears to be linked to changes in intracellular calcium. Research indicates that after a period of L-leucine depletion, its re-addition stimulates protein synthesis by approximately 50%. This stimulatory effect is significantly influenced by the modulation of intracellular calcium stores.
Similarly, in the central nervous system, L-leucine influences the intracellular calcium concentration ([Ca2+]i) in hypothalamic neurons. Studies on both mouse and human hypothalamic neurons reveal that L-leucine can rapidly alter [Ca2+]i, leading to either neuronal activation or inhibition. This suggests a role for L-leucine in neuronal sensing of amino acid availability, which can impact metabolic regulation. For instance, a subset of pro-opiomelanocortin (POMC) neurons, which are involved in suppressing appetite, are activated by L-leucine, while some neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which stimulate appetite, are inhibited.
Table 1: Effect of L-leucine on Intracellular Calcium Dynamics in Different Cell Models
| Cell Model | Effect of L-leucine | Associated Cellular Process | Key Findings |
|---|---|---|---|
| L6 Myotubes | Augments protein synthesis | Protein turnover | Re-addition after depletion increases protein synthesis by ~50%. |
| Hypothalamic Neurons | Alters intracellular calcium concentration ([Ca2+]i) | Nutrient sensing, metabolic regulation | Activates ~25% of POMC neurons and inhibits ~10% of NPY/AGRP neurons. |
Investigation of Interactions with Calcium Channels and Receptors (e.g., LRRC10, Ryanodine (B192298) Receptors, IP3 Receptors)
The influence of L-leucine on calcium dynamics is mediated through its interaction with various calcium channels and receptors.
Leucine-Rich Repeat-Containing Protein 10 (LRRC10): This cardiomyocyte-specific protein has been identified as a modulator of L-type calcium channels (LTCCs). LRRC10 can significantly increase the L-type Ca2+ current by altering the gating of these channels. Co-immunoprecipitation experiments have confirmed a direct association between LRRC10 and the CaV1.2 subunit of the LTCC. The interaction between LRRC10 and CaV1.2 appears to be independent of the auxiliary β2 and α2δ-1 subunits of the LTCC.
Ryanodine Receptors (RyRs): These intracellular calcium release channels are crucial for muscle contraction and are regulated by phosphorylation. Studies have revealed that leucine (B10760876)/isoleucine zipper motifs on RyRs serve as binding sites for targeting proteins that anchor kinases and phosphatases to the channel complex. This regulatory mechanism is essential for modulating the phosphorylation state and, consequently, the function of RyRs. In L6 myotubes, antagonists of ryanodine receptors have been shown to almost completely block the stimulatory effect of L-leucine on protein synthesis, highlighting the critical role of these receptors in this process.
Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): IP3Rs are another major class of intracellular calcium release channels. In L6 myotubes, antagonists of IP3 receptors partially inhibit the L-leucine-induced stimulation of protein synthesis. This suggests that while RyRs may play a more dominant role, IP3Rs are also involved in the calcium signaling pathway activated by L-leucine in these cells.
Influence on Cellular Metabolic Processes and Nutrient Sensing
Effects on Protein Synthesis Pathways Linked to Calcium Signaling
L-leucine is a well-established stimulator of protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a key regulator of this process. The connection between calcium signaling and L-leucine-induced protein synthesis is an area of active investigation.
In L6 myotubes, the stimulation of protein synthesis by L-leucine is dependent on calcium signaling. As mentioned earlier, blocking ryanodine and IP3 receptors significantly curtails this anabolic effect. This indicates that the release of calcium from intracellular stores is a necessary step in the signaling cascade that leads from L-leucine to increased protein translation. While the precise molecular links are still being elucidated, it is clear that calcium acts as a critical second messenger in this pathway.
Elucidation of Nutrient Sensing Mechanisms Involving Calcium and L-leucine
Cells possess sophisticated mechanisms to sense nutrient availability, and both calcium and L-leucine are key players in this process. L-leucine itself acts as a signaling molecule, indicating protein availability to the cell.
In hypothalamic neurons, the rapid changes in intracellular calcium concentration in response to L-leucine demonstrate a direct nutrient-sensing mechanism. These calcium signals can then influence neuronal activity and, consequently, feeding behavior and energy balance. Interestingly, studies suggest that this rapid sensing of L-leucine by hypothalamic neurons is independent of the classical mTORC1 signaling pathway, pointing towards novel calcium-dependent mechanisms. Instead, the data suggest that L-leucine-induced neuronal activation involves a plasma membrane Ca2+ channel, while inhibition is mediated by a store-operated Ca2+ current.
Role in Biomineralization Processes and Calcium Carbonate Crystallization
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Calcium carbonate is a common biomineral, and the presence of amino acids like L-leucine can significantly influence its crystallization.
Studies investigating the effect of L-leucine on the precipitation of calcium carbonate have shown that it acts as a promoter of crystallization. The presence of L-leucine in a supersaturated calcium carbonate solution decreases the induction time for nucleation, meaning that crystals form more readily. This promoting effect is enhanced as the concentration of L-leucine increases.
Furthermore, L-leucine has been observed to influence the crystal structure of calcium carbonate. Scanning electron microscopy has revealed that in the presence of L-leucine, amorphous calcium carbonate crystals can change their form into vaterite crystals, a less stable polymorph of calcium carbonate, without completely converting to the more stable calcite form. This modulation of crystal habit suggests that L-leucine can play a role in directing the formation of specific mineral structures in biological systems.
Impact of L-leucine on Calcium Carbonate Nucleation Kinetics and Precipitation
The amino acid L-leucine has been identified as a promoter for the crystallization of calcium carbonate. mdpi.com In experimental settings, the presence of leucine in a supersaturated solution accelerates the precipitation of calcium carbonate. mdpi.comresearchgate.net This effect is concentration-dependent, with higher concentrations of leucine leading to shorter induction times for nucleation at the same level of supersaturation. mdpi.com
Studies have been conducted to quantify this effect by measuring the induction time for calcium carbonate nucleation at various supersaturation ratios and leucine concentrations. mdpi.com For instance, experiments performed at 25°C with leucine concentrations of 0.520 × 10⁻³ mol/L and 1.041 × 10⁻³ mol/L demonstrated that leucine significantly reduces the time required for calcium carbonate crystals to form compared to solutions without any additives. mdpi.com The interfacial tension for calcium carbonate nucleation in the presence of leucine has been determined to be in the range of 51–84 mJ/m². mdpi.comresearchgate.net Further investigations at temperatures ranging from 15°C to 35°C and supersaturation ratios from 2 to 180 have confirmed that leucine acts as a promoter for carbonate crystallization, with its effect being enhanced at higher concentrations. x-mol.com The resulting crystal structure is often a mixture of calcite and vaterite, suggesting that leucine can influence the polymorphic form of the precipitate. x-mol.com
Table 1: Effect of L-leucine on Calcium Carbonate Nucleation
| Leucine Concentration (mol/L) | Temperature (°C) | Supersaturation Range | Observed Effect | Interfacial Tension (mJ/m²) |
|---|---|---|---|---|
| 0.520 x 10⁻³ | 25 | 2-120 | Promoter for precipitation | 51-84 |
| 1.041 x 10⁻³ | 25 | 2-120 | Enhanced promotion of precipitation | 51-84 |
| 0.520 x 10⁻³ | 15, 35 | 2-180 | Promoter for crystallization | 69-117 |
| 1.041 x 10⁻³ | 15, 35 | 2-180 | Enhanced promotion of crystallization | 69-117 |
Investigation of Polymorph Control and Crystal Growth Mechanisms by Amino Acids
The influence of amino acids on the crystallization of polymorphs is a complex process that depends on various factors, including the specific amino acid, temperature, and supersaturation levels. researchgate.netacs.org For some amino acids, such as L-glutamic acid, temperature has a significant effect on which polymorphic form crystallizes. researchgate.netacs.org In contrast, for other amino acids like L-histidine, temperature does not appear to influence the resulting polymorph. researchgate.netacs.org
The mechanism of crystal growth can also be affected by the presence of amino acids. For L-glutamic acid, the growth of both its α and β polymorphs appears to follow a nuclei-above-nuclei mechanism. researchgate.net Additives, such as other amino acids, can further modulate these processes. For example, L-phenylalanine has been shown to affect the growth rate and morphology of L-glutamic acid polymorphs. rsc.org The effect of additives is not uniform; they can influence each polymorph differently, making the understanding of their relative effects crucial for controlling the crystallization outcome. rsc.org In the context of calcium carbonate, several factors, including the concentration of reactant solutions, pH, and temperature, are known to be controlling factors for the morphology and crystallization behavior of its polymorphs. rsc.org Acidic macromolecules, in particular, are known to be responsible for the selective precipitation of different calcium carbonate polymorphs in vitro. osti.gov
Mechanisms of Calcium Bioavailability Enhancement in Model Systems (Excluding Human Studies)
Studies on Metal-Chelating Peptides and Their Calcium Binding Affinity in Vitro
Metal-chelating peptides, often derived from food proteins, have been extensively studied for their ability to bind with minerals like calcium, potentially enhancing their bioavailability. tmrjournals.comrsc.org The chelation mechanism primarily involves the terminal carboxyl or amino groups of the peptides, which contain nitrogen and oxygen atoms that can form complexes with metal cations. mdpi.com The presence of specific amino acid residues, particularly aspartic acid and glutamic acid with their carboxyl groups, is strongly correlated with a higher calcium-chelating ability. mdpi.com
The molecular weight of the peptides also plays a role, with smaller peptides generally exhibiting stronger chelating abilities due to the greater exposure of their binding sites. nih.gov For instance, studies have shown that peptides with lower molecular weights have a stronger affinity for calcium. nih.gov The sequence of amino acids is also a crucial factor. nih.gov For example, casein phosphopeptides (CPPs) are effective at increasing the bioavailability of calcium due to the presence of highly polar sequences. nih.gov The binding of calcium to peptides can be characterized by techniques such as fluorescence spectroscopy and circular dichroism, which can reveal changes in the peptide's structure upon chelation. mdpi.com The stoichiometry of peptide-calcium binding has been observed to be 1:1 in some cases. nih.gov
Assessment of Complex Stability Under Simulated Gastrointestinal Conditions
The stability of peptide-calcium complexes under simulated gastrointestinal (GI) conditions is a critical factor in determining their potential to enhance calcium bioavailability. In vitro digestion models are commonly used to assess this stability. mdpi.comnih.gov These models simulate the acidic environment and enzymatic activity of the stomach, followed by the conditions of the small intestine.
Studies have shown that some peptide-calcium chelates exhibit good stability under simulated gastric conditions. For example, mung bean peptide-calcium chelate (MBP-Ca) demonstrated a significantly higher calcium release rate compared to calcium chloride in a simulated gastric environment (pH 2). mdpi.com While the calcium release rate of MBP-Ca decreased in the simulated intestinal environment (pH 7.4), it remained significantly higher than that of calcium chloride. mdpi.com Similarly, Hericium erinaceus peptide-calcium chelate (HP-Ca) displayed good stability against simulated gastrointestinal digestion. frontiersin.org However, other studies have reported a decrease in calcium retention in peptide-calcium complexes during simulated gastric digestion, suggesting that the acidic environment can cause dissociation of the chelate. mdpi.com Despite some degradation, the resulting smaller peptides may still form new complexes in the alkaline environment of the intestine, thereby continuing to protect the calcium ion. mdpi.com
Table 2: Stability of Peptide-Calcium Complexes in Simulated Gastrointestinal Conditions
| Peptide-Calcium Complex | Simulated Condition | Key Finding | Reference |
|---|---|---|---|
| Mung Bean Peptide-Ca (MBP-Ca) | Gastric (pH 2) | Higher calcium release rate than CaCl₂ | mdpi.com |
| Mung Bean Peptide-Ca (MBP-Ca) | Intestinal (pH 7.4) | Sharply decreased but stable calcium release rate, higher than CaCl₂ | mdpi.com |
| Tuna Bone Collagen Peptide-Ca (TBCPLMW-Ca) | Gastric (pH 3) | Decreased calcium retention to ~66.4% after 30 mins | mdpi.com |
| Hericium erinaceus Peptide-Ca (HP-Ca) | Gastrointestinal | Good stability | frontiersin.org |
Advanced Analytical Methodologies for Calcium Amino Acid Complex Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental analytical tool for separating and quantifying the components of a mixture. For calcium L-leucinate, these techniques are essential for assessing purity by separating the complex from free L-leucine, calcium salts, and any potential synthesis byproducts.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of L-leucine, and by extension, for the purity assessment of this compound. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. creative-proteomics.com For analyzing the L-leucinate component, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netsemanticscholar.org
In a typical RP-HPLC setup, a C18 column serves as the stationary phase, and a buffered aqueous-organic mobile phase is used for elution. creative-proteomics.comnih.gov The separation mechanism relies on the hydrophobic interactions between the nonpolar side chain of leucine (B10760876) and the C18 stationary phase. Detection is often achieved using a UV detector, as the carboxyl group of the amino acid has some UV absorbance, typically monitored at wavelengths around 210-225 nm. nih.govjsmcentral.org To enhance sensitivity, pre-column derivatization of the amino acid's primary amine group can be performed, although direct methods are also available. researchgate.netnih.gov
Method validation is critical and involves establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). jsmcentral.org These parameters ensure the method is accurate, precise, and sensitive for its intended purpose. nih.gov
Table 1: Example HPLC Method Parameters for L-leucine Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Gradient elution with phosphate (B84403) buffer and acetonitrile (B52724) nih.gov |
| Flow Rate | 1.0 mL/min jsmcentral.org |
| Detection | UV at 225 nm nih.gov |
| Linearity Range | 50–250 µg/mL nih.gov |
| LOD | 1.20 µg/mL semanticscholar.org |
| LOQ | 13.26 µg/mL nih.gov |
Ion chromatography, particularly ion-exchange chromatography (IEC), is a valuable technique for the simultaneous or separate quantification of calcium ions and the L-leucinate anion. This method separates ions based on their affinity to an ion-exchange resin packed in the column. libretexts.org
For the analysis of the calcium cation, a cation-exchange column is used. The calcium ions are retained on the column and then eluted using a mobile phase containing competing cations. For the L-leucinate anion, an anion-exchange column would be employed. The separation of amino acids on ion-exchange columns is influenced by the pH of the mobile phase, which affects the charge of the amino acid. libretexts.org Basic amino acids, which are cationic, are strongly held by cation-exchange resins, while acidic amino acids are less retained. libretexts.org
This technique is highly effective for determining the precise molar ratio of calcium to L-leucine in the complex, confirming its stoichiometry. It has been successfully used to separate and quantify leucine from biological fluids and other amino acids. bohrium.comresearchgate.net
Electrochemical Methods for Complex Solution Properties
Electrochemical methods provide insight into the ionic nature and stability of this compound in solution. These techniques measure electrical properties like conductivity and potential to derive fundamental chemical parameters.
Conductivity measurements are used to determine the molar conductance of a solution containing the this compound complex. This value provides information about the electrolytic nature of the complex—whether it remains as a neutral species or dissociates into its constituent ions (Ca²⁺ and L-leucinate⁻) in solution. redalyc.org The magnitude of the molar conductivity is related to the number of ions produced upon dissolution and their respective mobilities.
By measuring the conductivity at various concentrations, one can understand the solution behavior of the complex. For instance, a plot of molar conductivity versus the square root of the concentration can indicate whether the complex behaves as a strong or weak electrolyte. This data can be used to corroborate the stoichiometry of the complex (e.g., a 1:2 complex would be expected to dissociate into three ions). redalyc.org
Table 2: Representative Molar Conductivity Data for Metal Complexes in Solution
| Complex Type | Expected Ions | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolyte Nature |
|---|---|---|---|
| [M(L)₂] | 1 | < 20 | Non-electrolyte |
| [M(L)]Cl | 2 | 60-110 | 1:1 Electrolyte |
| [M(L)₂]Cl₂ | 3 | 120-180 | 1:2 Electrolyte |
Note: Ranges are approximate and depend on the solvent and specific ions.
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. youtube.comyoutube.com For this compound, this involves titrating a solution containing L-leucine and calcium ions with a standard solution of a strong base (e.g., NaOH) while monitoring the pH using a glass electrode. researchgate.netcost-nectar.eu
Table 3: Stability Constants (log β) for Ca²⁺-L-leucine Complexes Determined by Potentiometric Titration
| Complex Species | Ionic Strength (I) | log β |
|---|---|---|
| Ca(Leu)⁺ | 0.5 (KNO₃) | 1.25 ± 0.04 |
| Ca(Leu)⁺ | 1.0 (KNO₃) | 1.15 ± 0.04 |
| CaH(Leu)²⁺ | 0.5 (KNO₃) | 11.02 ± 0.03 |
Data derived from studies on the complex formation between calcium ions and L-leucine. researchgate.net
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition of this compound. redalyc.orgorientjchem.org These methods monitor the physical and chemical changes in the material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. slideshare.net A TGA thermogram of this compound can reveal:
Dehydration: An initial weight loss at lower temperatures (typically below 150°C) corresponding to the loss of water molecules of hydration.
Decomposition: Subsequent, often multi-step, weight loss stages at higher temperatures corresponding to the decomposition of the L-leucinate ligand.
Final Residue: The mass of the final, stable residue (e.g., calcium oxide or calcium carbonate), which can be used to confirm the initial stoichiometry of the complex.
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is performed concurrently with TGA. These techniques measure the temperature difference or heat flow difference between the sample and an inert reference. orientjchem.org The resulting curve shows endothermic peaks (e.g., for melting, dehydration, or decomposition) and exothermic peaks (e.g., for crystallization or oxidative decomposition). orientjchem.org
Studies on L-leucine itself show that it sublimes before it decomposes. researchgate.net The thermal analysis of the calcium complex would indicate how coordination to the metal ion alters this thermal behavior, generally increasing the decomposition temperature and thus the thermal stability compared to the free ligand. researchgate.net
Table 4: Hypothetical Thermal Decomposition Stages for this compound Dihydrate
| Temperature Range (°C) | Mass Loss (%) | Process | DTA/DSC Peak |
|---|---|---|---|
| 80 - 140 | ~10% | Dehydration (Loss of 2 H₂O) | Endothermic |
| 250 - 400 | ~60% | Decomposition of L-leucinate ligand | Endothermic/Exothermic |
| > 600 | - | Formation of stable residue (e.g., CaO) | - |
Note: This table is illustrative and based on typical behavior of similar metal-amino acid complexes.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a hypothetical analysis of this compound, DSC could provide information on its thermal stability, melting point, and any polymorphic transitions.
In a typical DSC experiment, a sample of this compound would be heated at a constant rate in a controlled atmosphere. The resulting thermogram would plot heat flow against temperature. Endothermic events (requiring heat absorption), such as melting or dehydration, would appear as peaks pointing downwards or upwards depending on instrument convention. Exothermic events (releasing heat), such as crystallization or decomposition, would appear as peaks in the opposite direction.
Hypothetical Research Findings: If data were available, a DSC analysis of this compound might reveal an initial endothermic peak corresponding to the loss of any bound water molecules (dehydration). At a higher temperature, a sharp endothermic peak would be expected, indicating the melting point of the compound. The temperature and enthalpy of this transition would be key indicators of the compound's purity and the strength of its crystal lattice. Further heating could lead to broader exothermic peaks, signaling the onset of thermal decomposition.
Hypothetical Data Table for DSC of this compound:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
|---|---|---|---|
| Dehydration | Data Not Available | Data Not Available | Data Not Available |
| Melting | Data Not Available | Data Not Available | Data Not Available |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and composition of a compound by observing the temperatures at which it loses mass.
For this compound, a TGA thermogram would plot the percentage of the initial mass remaining against temperature. A stable compound would show a flat plateau until a temperature is reached at which a component is lost, resulting in a step-down in the curve. The magnitude of the mass loss at each step provides quantitative information about the composition of the original sample.
Hypothetical Research Findings: A TGA analysis of a hydrated sample of this compound would likely show an initial mass loss corresponding to the evaporation of water. The temperature of this event would indicate the strength of the water's binding. Following dehydration, the compound would be expected to be stable over a certain temperature range. Subsequent mass loss at higher temperatures would correspond to the decomposition of the L-leucinate anion, potentially leaving a residue of calcium carbonate or calcium oxide at very high temperatures. The decomposition would likely occur in multiple steps, corresponding to the loss of different fragments of the leucine molecule.
Hypothetical Data Table for TGA of this compound:
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |
|---|---|---|---|---|
| Dehydration | Data Not Available | Data Not Available | H₂O | Anhydrous Salt |
| Step 1 Decomposition | Data Not Available | Data Not Available | e.g., CO, NH₃ | Intermediate |
| Step 2 Decomposition | Data Not Available | Data Not Available | e.g., Hydrocarbons | Calcium Carbonate |
Future Directions and Emerging Research Avenues for Calcium L Leucinate Research
Exploration of Novel and Green Synthesis Methodologies
The production of Calcium L-leucinate traditionally relies on conventional chemical synthesis. However, a significant future direction involves the development of novel and environmentally benign "green" synthesis routes. This aligns with a broader trend in chemical manufacturing towards sustainability, cost-effectiveness, and reduced toxicity. nih.gov
Green synthesis methodologies often utilize biological materials such as plant extracts, bacteria, or fungi as reducing and stabilizing agents. ijrpr.commdpi.commdpi.com Research has demonstrated the feasibility of using plant extracts, like those from Cissus quadrangularis or Moringa oleifera, to produce calcium-based nanoparticles, a process that is both eco-friendly and efficient. nih.govijrpr.com A particularly relevant study found that leucine (B10760876) itself can act as a "green additive," promoting the precipitation and crystallization of calcium carbonate from industrial liquid wastes. mdpi.com This finding strongly suggests that L-leucine could play a dual role as both a reactant and a promoter in a green synthesis pathway for this compound.
Future research should focus on adapting these biological and biomimetic approaches. The goal is to develop scalable, eco-friendly processes that not only produce high-purity this compound but may also yield novel material properties unattainable through conventional methods.
Table 1: Comparison of Synthesis Methodologies for Calcium Compounds
| Feature | Conventional Synthesis | Potential Green Synthesis for this compound |
|---|---|---|
| Reactants | Chemical precursors, strong acids/bases | Calcium salts, L-leucine, plant extracts, microbial cultures |
| Solvents | Often organic solvents | Primarily water |
| Conditions | May require high temperature, pressure | Typically ambient temperature and pressure |
| Byproducts | Potentially toxic chemical waste | Biodegradable waste, fewer toxic byproducts |
| Key Advantage | Established and predictable | Eco-friendly, cost-effective, potential for novel properties. mdpi.com |
| Research Focus | Yield optimization | Screening of biological agents, process optimization, characterization of "green" product. mdpi.com |
Integration of Multi-Omics Approaches in Mechanistic Studies
To fully decipher the biological mechanisms of this compound, research must move beyond single-endpoint analyses and embrace a systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. thermofisher.com This strategy provides a holistic view of how a substance influences cellular and organismal functions by simultaneously analyzing DNA, RNA, proteins, and metabolites. arcjournals.orgnih.gov
For this compound, a multi-omics approach could elucidate its complex interactions within the body. For instance, leucine is known to be a potent activator of the mTOR signaling pathway, which is crucial for regulating muscle protein synthesis. nih.gov Concurrently, calcium is a ubiquitous second messenger that modulates a vast array of cellular processes. nih.gov A multi-omics investigation could reveal how this compound synergistically impacts these pathways. Research could explore how it alters the transcriptome (gene expression) and proteome (protein abundance) of muscle cells to promote an anabolic state or how it influences the metabolome related to energy production and nutrient utilization. thermofisher.com Such studies would provide a comprehensive map of the compound's molecular footprint, identifying novel biomarkers and clarifying its mechanisms of action. oup.com
Table 2: Application of Multi-Omics Technologies to this compound Research
| Omics Field | Technology Examples | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA Sequencing, Microarrays | Identification of genetic factors influencing response to supplementation. nih.gov |
| Transcriptomics | RNA-Seq, RT-qPCR | Understanding how it alters gene expression in muscle, bone, and other tissues. thermofisher.com |
| Proteomics | Mass Spectrometry, Western Blot | Quantifying changes in protein levels, especially in signaling pathways like mTOR. thermofisher.comoup.com |
| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Profiling changes in small-molecule metabolites to assess metabolic impact. thermofisher.com |
Development of Advanced Computational Models for Complex Biological Interactions
The biological roles of calcium and leucine are characterized by immense complexity, involving intricate signaling networks that operate across different time and spatial scales. nih.gov Advanced computational modeling presents an indispensable tool for simulating and predicting these interactions. Future research should focus on developing sophisticated models specifically for this compound.
Computational biology has successfully modeled calcium dynamics in various cell types, simulating its diffusion and interaction with channels and enzymes. researchgate.netresearchgate.net Similarly, models of signaling pathways can simulate the cascade of events initiated by molecules like leucine. nih.gov An emerging research frontier is the creation of integrated models that can simulate the dual effects of this compound. For example, a model could predict how the compound modulates calcium-dependent protein kinases while simultaneously activating the leucine-sensitive mTOR pathway. nih.gov These in silico models could be used to test hypotheses, predict the effects of different concentrations, and identify key nodes in the signaling network that are most sensitive to the compound. This approach can significantly accelerate research by prioritizing experimental targets and providing a deeper, quantitative understanding of the compound's biological influence. researchgate.net
Table 3: Computational Modeling Approaches for this compound
| Modeling Technique | Description | Application to this compound Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule when bound to a second to form a stable complex. | Simulating the interaction of L-leucinate and calcium ions with protein targets (e.g., receptors, enzymes). |
| Reaction-Diffusion Models | Simulates how the concentrations of substances distributed in space change under the influence of chemical reactions and diffusion. nih.gov | Modeling the spatial and temporal dynamics of intracellular calcium changes influenced by this compound. |
| Systems Biology Modeling | Creates comprehensive models of entire signaling pathways or metabolic networks. | Integrating the mTOR pathway with calcium signaling to understand their synergistic regulation by this compound. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | Predicting the biological functionality of modified or related compounds. |
Interdisciplinary Research on Material Science Applications
The future of this compound extends beyond its biological role into the realm of material science. rroij.com As a hybrid organic-inorganic compound, it possesses unique characteristics that could be exploited for novel applications. This requires an interdisciplinary approach, bringing together materials scientists, chemists, and engineers. psu.edumit.edu
Research has shown that amino acids can influence the crystallization of minerals. For example, leucine can act as a promoter for calcium carbonate precipitation, affecting its nucleation and crystal growth. mdpi.com This suggests that this compound could be a valuable precursor or additive in the creation of advanced composite materials. Future investigations could explore its use as a biocompatible filler in polymers for biomedical devices or as a component in bone cements, where both calcium and leucine could offer therapeutic benefits. nih.gov Furthermore, the self-assembly properties of this compound could be studied to create novel nanostructures, coatings for medical implants, or functional biomaterials for tissue engineering. nih.govnih.gov
Table 4: Potential Material Science Applications for this compound
| Application Area | Research Goal | Rationale |
|---|---|---|
| Biomaterials | Develop novel bone graft or cement composites. | Combines a key mineral for bone (calcium) with an amino acid that may support tissue regeneration. d-nb.info |
| Polymer Science | Use as a functional filler in biodegradable polymers. | Potential to improve mechanical properties and add biocompatibility to materials for medical use. nih.gov |
| Crystallization Control | Utilize as a modifier for industrial crystallization processes. | Leucine is known to influence calcium carbonate crystal growth, suggesting a role in controlling mineral formation. mdpi.com |
| Nanotechnology | Synthesize novel nanostructures or functional coatings. | The compound's self-assembly properties could be harnessed to create materials with unique surface characteristics. nih.gov |
Investigation into the Role of Chiral Purity in this compound Functionality
Chirality, or the "handedness" of molecules, is a fundamental property in biology, as living systems are often highly specific to one enantiomer (mirror image) of a compound. skpharmteco.commdpi.com Amino acids, the building blocks of proteins, exist primarily in the "L" form in nature. skpharmteco.com The compound is specifically Calcium L -leucinate, highlighting the importance of its chiral purity.
An essential avenue for future research is to investigate the functional significance of this specific chiral form. This involves synthesizing the other enantiomer, Calcium D-leucinate, and the racemic mixture (containing both L and D forms) and comparing their properties. Key research questions include: Does Calcium D-leucinate have different biological activity? Does it interact with the mTOR pathway in the same manner? nih.gov Does the presence of the D-form inhibit or alter the function of the L-form?
Such studies are critical because different enantiomers can have drastically different, and sometimes undesirable, effects. skpharmteco.com Understanding the role of chiral purity is not only a matter of fundamental science but is also crucial for ensuring the specific and intended functionality of this compound in any application. Modern separation techniques, such as those using chiral chromatography, can facilitate the production and analysis of these different forms. nih.govacs.org
Table 5: Hypothetical Functional Comparison of Leucine Enantiomers
| Feature | L-leucinate | D-leucinate | Research Question |
|---|---|---|---|
| Biological Recognition | Readily recognized and utilized by the body (e.g., for protein synthesis). nih.gov | Likely not recognized by protein synthesis machinery; may have other unknown interactions. | What are the specific cellular receptors and transporters for each enantiomer? |
| Metabolic Pathway | Integrated into metabolic pathways, potent activator of mTOR. nih.gov | Metabolic fate is unknown; may be inert or metabolized via different pathways. | How does the body metabolize Calcium D-leucinate? |
| Material Properties | Known influence on calcium carbonate crystallization. mdpi.com | Unknown. | Do the different enantiomers induce different crystal structures (polymorphs) in calcium-based materials? mdpi.com |
| Functional Outcome | Supports muscle protein synthesis. mdpi.com | Unknown; could be inert, antagonistic, or have entirely different functions. | Does a racemic mixture of Calcium DL-leucinate have a different net effect compared to pure this compound? |
Q & A
Q. What standardized protocols ensure high-purity synthesis of Calcium L-leucinate, and how are impurities monitored?
- Methodological Answer: this compound is typically synthesized via precipitation or reflux methods using stoichiometric ratios of L-leucine and calcium salts (e.g., calcium chloride). Key steps include pH adjustment to optimize chelation, followed by vacuum filtration and recrystallization in aqueous ethanol. Purity is validated via elemental analysis (C, H, N, Ca content) and titration for residual free calcium. Impurity profiling requires HPLC with UV detection (λ = 210 nm) to quantify unreacted leucine or byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer: Structural confirmation involves:
- FT-IR to verify carboxylate (COO⁻) stretching vibrations (~1600 cm⁻¹) and amine groups.
- ¹³C NMR to resolve carbon environments in the leucinate moiety.
- X-ray diffraction (XRD) for crystallinity assessment and unit cell parameter comparison with literature data.
- Thermogravimetric analysis (TGA) to confirm hydration states and thermal stability .
Q. How should researchers design in vitro assays to evaluate this compound’s stability in simulated biological environments?
- Methodological Answer: Stability studies use simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Samples are incubated for 0–24 hours, with aliquots analyzed via HPLC to quantify intact compound degradation. Parallel experiments should include chelating agents (e.g., EDTA) to assess calcium dissociation kinetics. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for enhanced this compound crystallinity and yield?
- Methodological Answer: RSM designs (e.g., Box-Behnken) test variables like pH (6.0–8.0), temperature (40–80°C), and molar ratios (1:1–1:3 Ca²⁺:L-leucine). Outputs include yield (%) and crystallinity (via XRD peak sharpness). Model validation requires triplicate runs at central points. Pareto charts identify dominant factors, while contour plots predict optimal conditions .
Q. What strategies reconcile conflicting data on this compound’s bioavailability across different cell culture models?
- Methodological Answer: Contradictions may arise from variations in cell lines (Caco-2 vs. HT-29), transport buffer composition, or calcium-sensing receptor (CaSR) expression. A meta-analysis of published protocols should compare:
Q. How to assess the compound’s interaction with dietary matrices using isothermal titration calorimetry (ITC)?
- Methodological Answer: ITC quantifies binding affinity (Kd) between this compound and dietary components (e.g., phytates, fatty acids). Prepare 20 mM compound in Tris buffer (pH 7.4) and titrate into a 1.4 mL sample cell containing the ligand. Data analysis via MicroCal PEAQ-ITC software calculates ΔH (enthalpy) and ΔS (entropy). Control experiments exclude heat dilution artifacts .
Data Analysis and Reproducibility
Q. What statistical approaches address batch-to-batch variability in this compound’s hygroscopicity data?
- Methodological Answer: Apply multivariate analysis (e.g., PCA) to datasets spanning humidity (20–80% RH), storage temperatures (4–40°C), and packaging (desiccant vs. non-desiccant). Outlier detection (Grubbs’ test) removes anomalous batches. Reproducibility requires ≥3 independent synthesis replicates and moisture content analysis via Karl Fischer titration .
Q. How to validate computational models predicting this compound’s solubility in mixed solvent systems?
- Methodological Answer: Use COSMO-RS or Hansen solubility parameters to predict solubility in water-ethanol mixtures. Experimental validation involves shake-flask method at 25°C: Saturate solvents with excess compound, filter (0.22 μm), and quantify dissolved calcium via atomic absorption spectroscopy (AAS). Model accuracy is assessed via root-mean-square deviation (RMSD) between predicted and observed values .
Ethical and Reporting Standards
Q. What minimal dataset details are required for reproducible this compound research under FAIR principles?
- Methodological Answer: Include:
Q. How to structure a research paper’s methods section to meet journal criteria for compound characterization?
- Methodological Answer:
Follow Beilstein Journal guidelines: - Describe synthesis in triplicate, reporting mean ± SD for yields.
- Provide elemental analysis tolerances (±0.3%).
- Reference known compounds (e.g., L-leucine) with CAS numbers.
- Deposit novel spectral data in public databases (e.g., NMRShiftDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
